![molecular formula C11H19NO4 B2444838 顺式-1-[(叔丁氧基)羰基]-2-甲基吡咯烷-3-羧酸 CAS No. 664364-34-5](/img/structure/B2444838.png)

顺式-1-[(叔丁氧基)羰基]-2-甲基吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

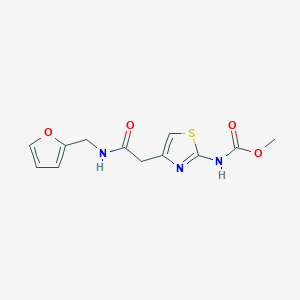

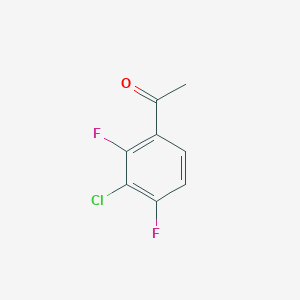

The compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered nitrogenous ring with four carbon atoms. The tert-butoxycarbonyl (t-Boc) group is a common protecting group in organic synthesis, often used in peptide synthesis. The carboxylic acid group (-COOH) is a common functional group that can participate in various reactions, such as esterification and amide bond formation .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the t-Boc group and the carboxylic acid group attached at the 1 and 3 positions, respectively. The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis

As a pyrrolidine derivative with a t-Boc protecting group and a carboxylic acid group, this compound could potentially participate in a variety of chemical reactions. The carboxylic acid group could form esters or amides, while the t-Boc group could be removed under acidic conditions to reveal a free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the t-Boc group could increase its steric bulk .科学研究应用

合成技术及应用

立体异构体合成:合成3-(叔丁氧基羰基)-3-氮杂双环[3.1.0]己烷-2-羧酸(一种相关化合物)的所有四个立体异构体,证明了能够合成与顺式-1-[(叔丁氧基)羰基]-2-甲基吡咯烷-3-羧酸结构相似的化合物的不同异构体。此过程涉及反应条件中的简单调整,以获得纯顺式或反式酸,突出了合成各种形式的类似化合物的灵活性 (Bakonyi 等,2013).

连续光流合成:在相关研究中,连续光流合成用于规模化合成顺式-3-(叔丁氧基羰基)-2,3,4-d3-环丁烷羧酸(一种与顺式-1-[(叔丁氧基)羰基]-2-甲基吡咯烷-3-羧酸结构相似的化合物)。此方法对于制备生物活性化合物和材料科学中的化合物具有重要意义,证明了该化合物在这些领域中的潜在用途 (Yamashita 等,2019).

新颖合成方法:一种制备顺式-2-氟环丙烷-1-羧酸的新方法展示了合成与顺式-1-[(叔丁氧基)羰基]-2-甲基吡咯烷-3-羧酸结构相关的化合物的创新方法。这些方法可用于合成用于各种研究应用的类似化合物 (Toyota 等,1996).

化学反应和催化

顺式二羟基化和烯烃环氧化:涉及羧酸促进的烯烃顺式二羟基化和环氧化的研究突出了顺式-1-[(叔丁氧基)羰基]-2-甲基吡咯烷-3-羧酸等化合物在催化反应中的作用。这些反应在有机合成和材料科学中很重要 (de Boer 等,2005).

氢转移反应中的催化活性:含有吡啶官能化 N-杂环卡宾的配合物在氢转移反应中的催化活性(其中使用了与顺式-1-[(叔丁氧基)羰基]-2-甲基吡咯烷-3-羧酸类似的结构)证明了该化合物在催化和合成化学中的潜在应用 (Cheng 等,2009).

生物医学研究应用

- 蛋白激酶抑制剂合成:对顺式-(3R,4R)-N-(叔丁氧基羰基)-4-甲基-3-(甲基氨基)哌啶(蛋白激酶抑制剂的中间体)的不对称合成研究表明,与顺式-1-[(叔丁氧基)羰基]-2-甲基吡咯烷-3-羧酸结构相关的化合物可能在药理活性物质的合成中具有重要意义 (Hao 等,2011).

安全和危害

未来方向

The potential applications and future directions for this compound would depend on its biological activity and chemical reactivity. It could potentially be used as an intermediate in the synthesis of more complex molecules, or it could have biological activity that makes it of interest in the development of pharmaceuticals or other biologically active compounds .

属性

IUPAC Name |

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYRSTZRPZXWFG-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2444760.png)

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2444764.png)

![N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2444766.png)